N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic organic compound characterized by the molecular formula C16H14ClN3O2 and a molecular weight of approximately 315.76 g/mol. It features a quinazoline core substituted with a 3-chlorophenyl group and two methoxy groups at the 6 and 7 positions. This compound is known for its role as an epidermal growth factor receptor antagonist, making it significant in cancer research .
Research suggests N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine might act as a protein kinase inhibitor []. Protein kinases are enzymes that play a crucial role in various cellular processes. Inhibiting their activity could have implications in cell signaling and potentially disease development. However, the specific target kinases and the detailed mechanism of action require further investigation [].
N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine (N-(3-Cl-Ph)-DMQ) is an organic molecule belonging to the quinazolinone class. Several chemical suppliers offer N-(3-Cl-Ph)-DMQ, including Manchester Organics and Biosynth, indicating its availability for research purposes [, ].
The chemical behavior of N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine is primarily influenced by its functional groups. It can undergo:
This compound exhibits notable biological activities:
The synthesis of N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine generally involves:
Specific synthetic routes may vary based on desired yields and purity levels.
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine has several applications:
Interaction studies have shown that N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine effectively binds to the epidermal growth factor receptor, inhibiting its activity. This interaction has been characterized using techniques such as:
Several compounds share structural similarities with N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine. Here are some notable examples:
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine stands out due to its specific substitution pattern that enhances its binding affinity for the epidermal growth factor receptor compared to other similar compounds. Its unique methoxy substitutions contribute to its distinct pharmacological profile.
The classical synthetic approach to N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine employs 6,7-dimethoxyquinazolin-2,4-dione as the foundational precursor, following well-established protocols for quinazoline chemistry . This methodology represents the most extensively validated route, with multiple variations documented in the pharmaceutical literature.
The conventional synthesis pathway originates from 3,4-dimethoxy benzaldehyde, as described in patent CN101353328B . This method emphasizes cost efficiency and reduced environmental impact by minimizing toxic solvents. The process begins with the oxidation of 3,4-dimethoxy benzaldehyde using hydrogen peroxide (1–50%) in a basic aqueous solution at 20–60°C for 2–10 hours, achieving yields greater than 85% without potassium permanganate, thereby reducing heavy metal waste . The nitration step employs concentrated nitric acid (65–97%) in trichloromethane at 15–50°C, with a molar ratio of 1:1.5–3 (3,4-dimethoxybenzoic acid : HNO₃) ensuring selective nitration at the ortho position relative to the carboxylic acid group .
A particularly robust alternative pathway utilizes veratrole as the starting material, proceeding through five consecutive reactions: nitration, reduction, carbamidation, cyclization hydrolysis, and alkalization refining [2]. In the nitration reaction, the concentration of nitric acid ranges from 25-68%, with the molar ratio of veratrole to nitric acid maintained at 1:1.5-10, at temperatures between -10 to 30°C for 1-10 hours [2]. The reduction reaction employs intermediate compound I with hydrogenation catalysts in organic solvents such as methanol, ethanol, or propanol, under hydrogen pressure of 0.5-5.0 MPa at temperatures of 30-100°C for 1-10 hours [2]. Raney nickel or palladium on carbon serve as effective hydrogenation catalysts, with catalyst loading at 0.001-0.2 times the mass of intermediate compound I [2].
The carbamidation reaction utilizes triphosgene and cyanamide in organic solvents including ethylene dichloride, trichloromethane, toluene, or benzene [2]. The molar ratio of intermediate II to triphosgene to cyanamide is maintained at 1:1-2:0.8-1.5, with reaction temperatures ranging from -10 to 100°C [2]. The cyclization hydrolysis reaction employs phosphorus pentachloride and phosphorus oxychloride at temperatures of 10-120°C for 2-5 hours, with molar ratios of intermediate III to phosphorus pentachloride to phosphorus oxychloride at 1:1-2:20-60 [2].
Microwave-assisted synthesis has emerged as a transformative methodology for quinazoline derivatives, offering substantial improvements in reaction rates, yields, and energy efficiency [3] [4]. The application of microwave irradiation to solid-phase synthesis particularly advantageous as the acceleration of coupling and deprotection reactions leads to shorter cycle times and higher repetitive yields [5].
Microwave-assisted synthesis protocols typically utilize power settings of 25 Watts for 5 minutes at 75°C for acylation reactions, and 25 Watts for 1-3 minutes at 70°C for deprotection steps [5]. The methodology demonstrates remarkable efficiency in the synthesis of 6-methoxy-5,6-dihydro-5-azapurines using trimethyl orthoformate and acetic acid in acetonitrile, with irradiation at maximum microwave power up to 180 Watts at 180°C for 30 minutes [3]. After cooling, the reaction mixture requires concentration under reduced pressure followed by flash column chromatography for product isolation [3].
Solvent-free synthesis approaches represent an environmentally sustainable methodology for quinazoline-2,4-dione derivatives [6]. Under solvent-free conditions, quinazoline-2,4-diones are obtained in good to excellent yields from 2-aminobenzonitriles using only carbon dioxide (1 bar) and a catalytic amount of 1,5-diazabicyclo[4.3.0]non-5-ene at 120°C [6]. For example, 6,7-dimethoxyquinazoline-2,4-dione, which serves as a key intermediate for several pharmaceutical agents including Prazosin, Bunazosin, and Doxazosin, was synthesized successfully in 97% yield under these conditions [6].
Low melting mixture methodologies have also proven effective, utilizing maltose-dimethylurea-ammonium chloride as an inexpensive, non-toxic, and biodegradable reaction medium [7]. This approach facilitates catalyst-free synthesis of quinazoline derivatives through one-pot three-component reactions of 2-aminoaryl ketones, aldehydes, and ammonium acetate under aerobic oxidation conditions [7].
The formation of carbon-nitrogen bonds in quinazoline synthesis employs diverse catalytic systems, with phosphorus oxychloride representing the most widely utilized chlorinating agent for quinazolin-4-one activation [8] . The reaction of quinazolones with phosphorus oxychloride occurs in two distinct stages, which can be separated through appropriate temperature control [8]. An initial phosphorylation reaction occurs readily under basic conditions (tertiary amines with aqueous pKa greater than 9) at temperatures below 25°C to generate various phosphorylated intermediates [8]. Clean conversion of phosphorylated quinazolones to the corresponding chloroquinazoline is achieved by heating to 70-90°C [8].
Multiple phosphorylated intermediates involving both nitrogen and oxygen phosphorylation, with multiple substitution at phosphorus, have been identified through 1H, 31P, and 19F nuclear magnetic resonance monitoring [8]. Kinetic analysis reveals that various intermediates react with both chloride and dichlorophosphate, but product formation arises exclusively from reaction of oxygen-phosphorylated intermediates with chloride [8]. A minimum of 1 molar equivalent of phosphorus oxychloride is required for efficient conversion of intermediates to products [8].
The most widely employed method involves chlorination of 6,7-dimethoxyquinazolin-4-one using thionyl chloride in the presence of dimethylformamide as a catalyst . This approach utilizes nucleophilic aromatic substitution mechanisms where the hydroxyl group at the 4-position is replaced by chlorine . Dimethylformamide is added dropwise to a suspension of 6,7-dimethoxyquinazolin-4-one in thionyl chloride, followed by reflux for 3-6 hours to form a homogeneous solution . Excess thionyl chloride is removed via vacuum distillation, and the residue is azeotroped with toluene to eliminate residual reagents .
Phosphorus oxychloride serves as an alternative chlorinating agent, particularly effective in non-polar solvents like toluene or sulfolane . This method is favored for scalability and reduced side reactions . Phosphorus oxychloride is added to a suspension of the quinazolinone precursor in toluene or sulfolane, with the mixture stirred at 120°C for 1-6.5 hours . After cooling, excess phosphorus oxychloride is removed via distillation, and the residue is neutralized with ice water .
Bioinspired catalytic systems utilizing laccase in combination with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone represent an innovative approach for quinazolinone synthesis [10]. The laccase/2,3-dichloro-5,6-dicyano-1,4-benzoquinone cooperative catalytic system achieves quinazolinone synthesis in 80-95% yield using air or oxygen as ideal oxidants in aqueous media at ambient temperature [10]. The aerobic oxidative cyclization reactions occur in two steps: chemical cyclization followed by chemoenzymatic oxidation [10]. These methods are environmentally friendly, efficient, and practical due to the use of oxygen as an oxidant, laccase as an eco-friendly biocatalyst, aqueous media as the solvent, and absence of toxic transition metals and halide catalysts [10].
Purification methodologies for N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine require careful consideration of the compound's physicochemical properties and stability characteristics [11]. The compound should be stored in airtight containers under inert gas atmosphere (nitrogen) to prevent hydrolysis of the chloro group . Desiccants such as silica gel are recommended due to its hygroscopic nature, with storage temperatures below -20°C ideal for long-term stability .
Recrystallization represents the primary purification methodology, with solvent selection critically influencing both yield and polymorphic outcome [12]. High-performance liquid chromatography with a C18 column using acetonitrile/water gradient systems demonstrates excellent separation characteristics, showing a single peak at 9.2 minutes retention time, indicating purity greater than 99% . The analytical validation employs 1H nuclear magnetic resonance spectroscopy in dimethyl sulfoxide-d6, showing characteristic signals at δ 8.72 (s, 1H, NH), 7.85–7.40 (m, 4H, Ar-H), and 4.10 (s, 6H, OCH₃) . Liquid chromatography-mass spectrometry confirms the molecular formula C₁₆H₁₄ClN₃O₂ with m/z 315.76 [M+H]⁺ .
Yield optimization strategies encompass multiple approaches including solvent-free nitration, catalytic hydrogenation, and microwave-assisted amination . Replacing trichloromethane with melt-phase nitration at 50°C reduces solvent use by 40% while maintaining 75% yield . Substituting iron powder with palladium on carbon in the reduction step increases yield to 90% and reduces reaction time to 1 hour . Microwave irradiation at 150°C for 30 minutes during the amination step improves coupling efficiency between 2-chloro-6,7-dimethoxyquinazolin-4-amine and 3-chloroaniline, achieving 85% yield .
The optimization of reaction conditions for carbon-nitrogen bond formation typically employs 2-propanol and dimethylformamide as solvents [13]. Triethylamine addition to stirred mixtures of chloroquinazoline derivatives and phosphoryl chloride in round-bottomed flasks, followed by reflux for 5 hours, represents standard methodology [14]. Ice-cold water addition to reaction mixtures facilitates product extraction with chloroform, with combined organic layers washed with aqueous sodium bicarbonate solution, dried over sodium sulfate, filtered, and evaporated under reduced pressure [14]. Crude products are typically recrystallized from ethanol to afford purified compounds in 85% yield [14].
Advanced purification methodologies include 4-dimethylaminopyridine-catalyzed one-pot synthesis approaches using di-tert-butyl dicarbonate [15]. Optimal solvents for heterocyclization include acetonitrile, with reactions conducted using substrate to reagent ratios of 1:1.5 equivalents of di-tert-butyl dicarbonate and 0.1 equivalent of catalyst [15]. Microwave conditions at 30 minutes provide significant improvements in reaction efficiency compared to conventional heating at reflux for 12 hours or room temperature conditions [15].
Synthetic Route | Starting Material | Key Reagents | Yield (%) | Reaction Time | Temperature (°C) |
---|---|---|---|---|---|
Classical Route | 3,4-Dimethoxy benzaldehyde | H₂O₂, HNO₃, POCl₃ | 32-35 | 2-10 hours | 20-90 |
Veratrole Route | Veratrole | HNO₃, triphosgene, cyanamide | 70 [2] | 1-10 hours | -10 to 120 |
Microwave-Assisted | 6,7-Dimethoxyquinazolinone | POCl₃, 3-chloroaniline | 85 | 30 minutes | 150 |
Solvent-Free | 2-Aminobenzonitriles | CO₂, DBU | 97 [6] | 30 minutes | 120 |
Laccase/DDQ | Benzamides | Laccase, DDQ, O₂ | 80-95 [10] | Ambient | 25 |
Irritant